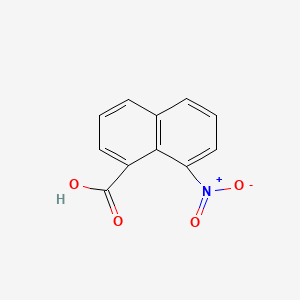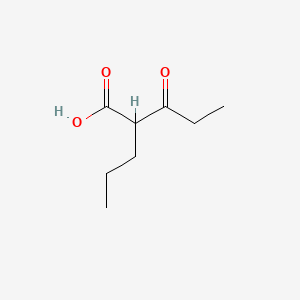
3-Oxovalproic acid
Overview
Description
Synthesis Analysis
The synthesis of oxovanadium(IV) complexes often involves Schiff bases derived from amino acids and salicylaldehyde derivatives. For instance, Pessoa et al. (1999) described the preparation of oxovanadium(IV) complexes using natural amino acids and various salicylaldehydes, indicating a method that could potentially be adapted for synthesizing 3-Oxovalproic acid derivatives (Pessoa et al., 1999).
Molecular Structure Analysis
Oxovanadium(IV) complexes are characterized by diverse molecular structures. Kurup et al. (2010) investigated oxovanadium(IV/V) complexes of 2-hydroxyacetophenone-3-hydroxy-2-naphthoylhydrazone, which exhibited polymorphism and distorted square pyramidal structures, illustrating the structural versatility of oxovanadium compounds (Kurup et al., 2010).
Chemical Reactions and Properties
Oxovanadium complexes participate in a wide range of chemical reactions. Silva et al. (2011) provided an overview of oxovanadium complexes in catalytic oxidations, including the synthesis of alcohols, ketones, epoxides, aldehydes, and carboxylic acids, which could relate to the reactivity of 3-Oxovalproic acid in similar oxidative conditions (Silva et al., 2011).
Physical Properties Analysis
The physical properties of oxovanadium complexes, such as solubility, magnetic and electronic properties, can be inferred from their structural characteristics. For example, Casey et al. (1972) studied the magnetic properties of oxovanadium(IV) carboxylates, providing insights into the electronic configurations and intermolecular interactions that could also apply to 3-Oxovalproic acid derivatives (Casey et al., 1972).
Chemical Properties Analysis
The chemical properties of oxovanadium(IV) compounds, including reactivity patterns and stability, are crucial for understanding their behavior in various chemical environments. Mohammadi et al. (2013) explored the thermal stability and decomposition of oxovanadium(IV) complexes, which might offer parallels to the stability of 3-Oxovalproic acid under similar conditions (Mohammadi et al., 2013).
Safety And Hazards
As a metabolite of valproic acid, 3-Oxovalproic acid may share some of the safety and hazard concerns of valproic acid. Valproic acid is known to cause serious abnormalities in fetuses if taken during pregnancy . It is also associated with liver failure, and regular monitoring of liver function tests is recommended .
Future Directions
Valproic acid and its metabolites, including 3-Oxovalproic acid, continue to be subjects of research in various fields. For instance, valproic acid is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .
properties
IUPAC Name |
3-oxo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHXKUZTSZTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975543 | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxovalproic acid | |
CAS RN |
60113-81-7 | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Propyl-3-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-KETOVALPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




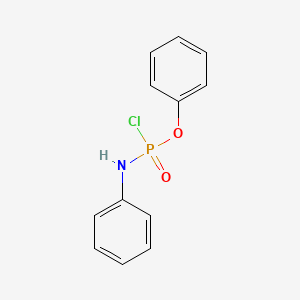
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1195259.png)
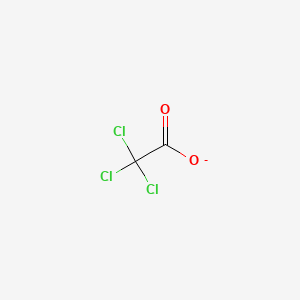
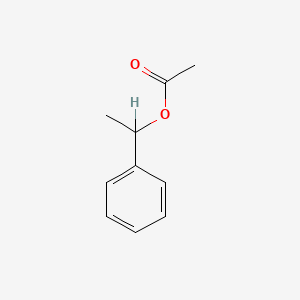
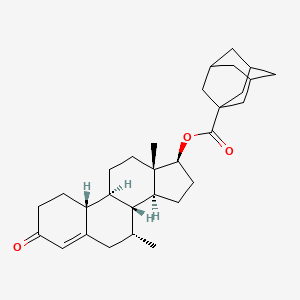
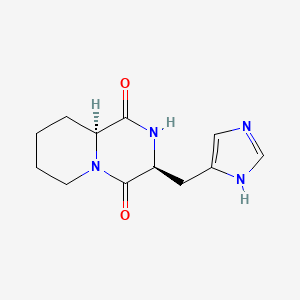
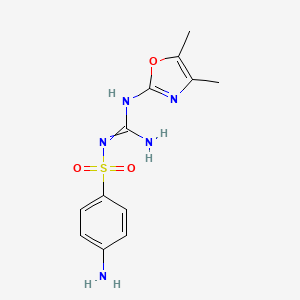

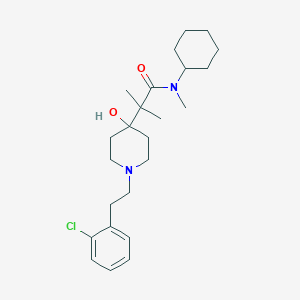

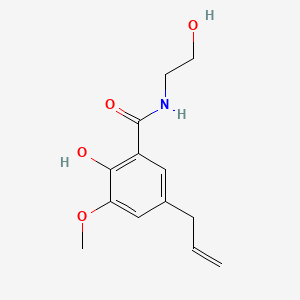
![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)
